molecular formula C8H8Br2N2 B1344303 5-(Bromomethyl)-1H-indazole hydrobromide CAS No. 192369-93-0

5-(Bromomethyl)-1H-indazole hydrobromide

Cat. No. B1344303
M. Wt: 291.97 g/mol
InChI Key: URVGDURSCZOFER-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-1H-indazole hydrobromide is a chemical compound that is part of the indazole family, which are heterocyclic aromatic organic compounds. Indazoles are characterized by a pyrazole ring fused to a benzene ring. The presence of a bromomethyl group at the 5-position of the indazole ring suggests that this compound could be used as an intermediate in the synthesis of more complex molecules, potentially for pharmaceutical applications.

Synthesis Analysis

The synthesis of brominated indazole derivatives is not directly described in the provided papers. However, similar brominated heterocyclic compounds have been synthesized using various routes. For instance, 4,5-dibromo-1H-1,2,3-triazole was synthesized and further reacted with different chloromethyl ethers to yield products substituted at the nitrogen atoms . Another related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, was prepared from 5-bromoindazole-3-carboxylic acid methylester, followed by N1-arylation and conversion to diethylamide . These methods could potentially be adapted for the synthesis of 5-(Bromomethyl)-1H-indazole hydrobromide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated indazole derivatives can be complex and is often confirmed using spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a related compound was determined using single-crystal X-ray diffraction, which provided detailed information about bond lengths and angles . Similar analytical techniques would likely be employed to elucidate the molecular structure of 5-(Bromomethyl)-1H-indazole hydrobromide.

Chemical Reactions Analysis

Brominated heterocycles, such as those described in the papers, can undergo various chemical reactions. The presence of a bromomethyl group indicates that 5-(Bromomethyl)-1H-indazole hydrobromide could participate in nucleophilic substitution reactions, where the bromine atom is replaced by another nucleophile . This reactivity could be exploited to create a wide range of derivatives with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(Bromomethyl)-1H-indazole hydrobromide would include its melting point, solubility, stability, and reactivity. These properties are essential for handling the compound and predicting its behavior in various environments. While the papers do not provide specific data on this compound, they do discuss the properties of similar brominated compounds. For example, the physicochemical properties of new S-derivatives of a brominated triazole were investigated, including their reactivity and potential antibacterial activity . These studies can give insights into the properties that might be expected for 5-(Bromomethyl)-1H-indazole hydrobromide.

Scientific Research Applications

Catalytic Properties in Polymerization and Coupling Reactions

The synthesis of ligands like 3,5-bis(indazol-2-ylmethyl)toluene from 5-(Bromomethyl)-1H-indazole hydrobromide, and their subsequent reaction with palladium(II) compounds, has shown utility in catalyzing ethylene polymerization and C–C coupling reactions. The prepared palladium(II) complexes exhibit significant catalytic activity, demonstrating the importance of 5-(Bromomethyl)-1H-indazole hydrobromide in synthesizing catalysts for polymer and coupling reactions (Hurtado et al., 2010).

Synthesis of Novel Derivatives via Amine Coupling

5-(Bromomethyl)-1H-indazole hydrobromide serves as a precursor in the synthesis of novel indazole derivatives through Buchwald reactions with a range of amines. This process highlights its role in the development of new chemical entities, potentially with varied biological activities (Slade et al., 2009).

Development of Ligands and Complexes

Research involving the reaction of 5-(Bromomethyl)-1H-indazole hydrobromide with other compounds to form ligands and complexes is essential for creating materials with potential applications in catalysis, pharmaceuticals, and materials science. For example, complexes formed from reactions involving 5-(Bromomethyl)-1H-indazole hydrobromide can be used in various catalytic and binding applications, showcasing the compound's versatility in synthesizing new materials (Ye et al., 2013).

Enabling Synthesis of Hyperbranched Polyelectrolytes

The synthesis of hyperbranched polyelectrolytes from 3,5-bis(bromomethyl)pyridine hydrobromide, closely related to 5-(Bromomethyl)-1H-indazole hydrobromide, illustrates the utility of bromomethylated compounds in creating novel polymeric materials. These materials have potential applications in various fields, including water purification, drug delivery, and as components in electronic devices (Monmoton et al., 2008).

Role in Synthesis of Potent MAO-B Inhibitors

Compounds synthesized using 5-(Bromomethyl)-1H-indazole hydrobromide as a starting material or intermediate have been found to act as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme target in the treatment of neurological disorders. Such research underscores the potential pharmaceutical applications of derivatives synthesized from 5-(Bromomethyl)-1H-indazole hydrobromide, contributing to drug discovery efforts (Tzvetkov et al., 2014).

Future Directions

While specific future directions for “5-(Bromomethyl)-1H-indazole hydrobromide” are not available, bromomethyl compounds are often used as intermediates in the synthesis of pharmaceuticals and could have potential applications in drug discovery .

properties

IUPAC Name

5-(bromomethyl)-1H-indazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2.BrH/c9-4-6-1-2-8-7(3-6)5-10-11-8;/h1-3,5H,4H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVGDURSCZOFER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CBr)C=NN2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627374
Record name 5-(Bromomethyl)-1H-indazole--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)-1H-indazole hydrobromide

CAS RN

192369-93-0
Record name 5-(Bromomethyl)-1H-indazole--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 1-acetyl-5-(acetoxymethyl)indazole (91) (3.0 g, 13 mmol) in aqueous hydrobromic acid (15 mL, 226 mmol) was stirred at room temperature for 25 hours. The solid was collected on a Buchner funnel and dried under vacuum for 12 hours. The filtrate was stirred at room temperature for additional 24 hours and more solid was collected. After drying under vacuum, title compound was obtained as a yellow solid (92, 3.48 g, 92%) which was used in the next synthesis step without further purification. 1H NMR (CDCl3) δ4.88 (s, 2H), 7.43 (d, 1H, J=8.8), 7.56 (d, 1H, J=8.8 Hz), 7.87 (s, 1H), 8.10 (s, 1H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

1H-indazole-5-ylmethanol (100 mg, 0.675 mmol) was added to a 48% aqueous hydrogen bromide solution (2.0 ml) at room temperature and stirred at room temperature for 15 hours and then at 50° C. for 5 hours. Subsequently, the reaction solution was filtered and the resulting solid was dried under reduced pressure to obtain 5-(bromomethyl)-1H-indazole hydrobromide (156 mg, 79%).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

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